Lysyllysyllysine

Overview

Description

Molecular Structure Analysis

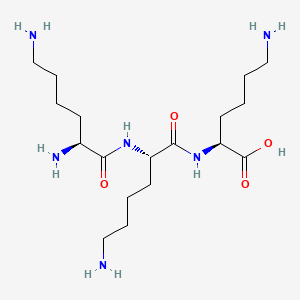

The molecular structure of Lysyllysyllysine is represented by the formula C18H38N6O4 . The InChI code for this compound is InChI=1S/C18H38N6O4.C2HF3O2/c19-10-4-1-7-13 (22)16 (25)23-14 (8-2-5-11-20)17 (26)24-15 (18 (27)28)9-3-6-12-21;3-2 (4,5)1 (6)7/h13-15H,1-12,19-22H2, (H,23,25) (H,24,26) (H,27,28); (H,6,7)/t13-,14-,15-;/m0./s1 .Scientific Research Applications

Connective Tissue Maturation and Cross-Link Formation

- The lysyl oxidase family of enzymes, including lysyllysyllysine, plays a critical role in connective tissue maturation. These enzymes oxidize lysine residues in elastin and collagen precursors, contributing to the formation of aldehydes necessary for cross-link formation. This process is essential for maintaining normal connective tissue integrity (Trackman, 2016).

Role in Collagen Modification and Crosslinking

- Lysyl hydroxylase, which is involved in post-translational modifications of collagens, modifies lysyl residues into hydroxylysyl, essential for collagen cross-links, particularly in weight-bearing and mineralized tissues. The detailed functions of these hydroxylysine-linked carbohydrate structures are still under investigation, but they are crucial for the functionality of collagens and other proteins (Wang et al., 2002).

Applications in Biomedical Research and Development

- Polylysine, including ε-polylysine and dendrigraft poly-L-lysine, is significant in biomedical research and development. These compounds have applications in drug delivery, gene carriers, diagnostic imaging, biosensors, and specialized cancer therapies. The properties of these polymers make them suitable for a wide range of applications in medicinal and electronic products (Shi et al., 2015).

Glycosylation in Basement Membranes

- Lysyl hydroxylase 3 (LH3) is crucial for glycosylation of hydroxylysyl residues, essential for basement membranes' integrity and formation. This multifunctional enzyme's activity is vital for hydroxylysine-linked glycosylation, affecting collagen fibril organization and the structure of basement membranes (Ruotsalainen et al., 2006).

Enzymatic Assay Development

- Development of peptide-based assays for lysyl hydroxylase utilizing specific peptides as substrates has been significant. This advancement allows for a more accurate measurement of lysyl hydroxylase activity, critical for understanding its role in collagen biosynthesis (Cudic et al., 2008).

Modification of Proteins in Extracellular Space

- Lysyl hydroxylase 3 (LH3) has been identified to modify proteins in the extracellular space, presenting a new dynamic in extracellular matrix remodeling. This discovery suggests a novel mechanism for adjusting hydroxylysine and hydroxylysine-linked carbohydrates in collagenous proteins, indicating a broader role for LH3 beyond the endoplasmic reticulum (Salo et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Lysyllysyllysine, also known as Lys-Lys-Lys or Trilysine, is a cationic moiety . Its primary targets are gene delivery vectors and DNA nanoparticles . These targets play a crucial role in the construction and delivery of genetic material within cells.

Mode of Action

This interaction could facilitate the binding and incorporation of genetic material into cells, thereby enhancing gene delivery .

Biochemical Pathways

This compound is a tripeptide composed of three lysine residues . Lysine biosynthesis in organisms occurs through two different anabolic routes: the diaminopimelic acid pathway (DAP) and the α-aminoadipic acid route (AAA)

Pharmacokinetics

Its solubility in dmso and pbs (ph 72) suggests that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the enhanced delivery of genetic material into cells . This can be particularly useful in gene therapy, where the goal is to introduce, remove, or change genetic material within a cell. The compound has been conjugated to oleyl amine for the generation of cationic liposomes with anticancer activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, temperature can impact its stability, as it is recommended to be stored at -20°C for long-term stability .

Biochemical Analysis

Biochemical Properties

Lysyllysyllysine plays a significant role in biochemical reactions, particularly in the formation of cationic liposomes for drug delivery . It interacts with various enzymes and proteins, including those involved in the synthesis and degradation of peptides. The compound’s interaction with oleyl amine, for instance, leads to the generation of cationic liposomes with anticancer activity . These interactions are primarily electrostatic, given the positively charged nature of lysine residues.

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of various cell types by modulating the activity of enzymes and proteins involved in these processes . For example, the compound can enhance the delivery of small interfering RNA (siRNA) and anticancer drugs to target cells, thereby influencing gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The positively charged lysine residues facilitate binding to negatively charged molecules, such as nucleic acids and certain proteins . This binding can lead to enzyme inhibition or activation, as well as changes in gene expression. For instance, the compound’s interaction with siRNA can result in the silencing of specific genes involved in cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound can maintain its efficacy in delivering therapeutic agents over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively deliver therapeutic agents without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lysine metabolism. It interacts with enzymes such as lysine acetyltransferase and lysine demethylase, which play crucial roles in the regulation of lysine residues on proteins . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cell membrane or intracellular compartments. The distribution of this compound can also be influenced by factors such as the presence of other biomolecules and the overall cellular environment .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cell membrane or endosomes, where it can interact with other biomolecules and exert its effects .

properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSCNDJQPKSPII-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948891 | |

| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13184-14-0, 25988-63-0 | |

| Record name | Trilysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysyllysyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYLLYSYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7F82M80K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Lys-Lys-Lys?

A1: The molecular formula of Lys-Lys-Lys is C18H39N9O4. Its molecular weight is 433.55 g/mol.

Q2: Does the presence of multiple lysine residues influence the conformation of Lys-Lys-Lys?

A2: While Lys-Lys-Lys itself does not possess a defined secondary structure like α-helices or β-sheets, its conformational flexibility can be influenced by environmental factors like pH and ionic strength. [] The presence of multiple lysine residues with their positively charged amino groups can lead to electrostatic repulsion, affecting the peptide's overall shape.

Q3: How does the incorporation of Lys-Lys-Lys into larger peptides affect their properties?

A3: Studies have shown that incorporating Lys-Lys-Lys into other peptides can significantly impact their behavior. For instance, adding Lys-Lys-Lys to the N-terminus of omega-agatoxin IVA, a calcium channel blocker, did not affect the peptide's disulfide bond formation or biological activity. [] This suggests that the Lys-Lys-Lys segment may not be directly involved in these aspects but could influence other properties like solubility or cellular uptake.

Q4: How does Lys-Lys-Lys interact with cell membranes?

A4: Lys-Lys-Lys, due to its positive charge, can interact with negatively charged components of cell membranes like phospholipids. This interaction can be modulated by factors such as the presence of other charged molecules, pH, and the lipid composition of the membrane. []

Q5: Can Lys-Lys-Lys act as a nuclear localization signal (NLS)?

A5: Yes, Lys-Lys-Lys resembles the nuclear localization signal sequence found in various proteins. [] Studies utilizing a Lys-Lys-Lys containing peptide demonstrated its ability to target molecules to the nucleus. [] Further modifications, such as the addition of stearic acid, were shown to enhance nuclear uptake efficiency. []

Q6: Are there any known interactions between Lys-Lys-Lys and specific proteins?

A6: While no studies directly investigated Lys-Lys-Lys binding to specific proteins, research indicates that incorporating a Lys-Lys-Lys sequence can affect protein-protein interactions. For example, modifying the mannose-binding protein with a Lys-Lys-Lys motif enabled it to bind sialyl Lewis X, a carbohydrate ligand recognized by selectins, suggesting a potential role of Lys-Lys-Lys in mediating specific binding events. []

Q7: Can Lys-Lys-Lys be used in drug delivery systems?

A7: The ability of Lys-Lys-Lys to enhance cellular uptake and potentially target molecules to the nucleus makes it a promising candidate for drug delivery applications. [] Further research is needed to explore its potential in delivering therapeutic agents effectively and safely.

Q8: Are there any computational studies exploring the properties of Lys-Lys-Lys?

A8: While specific computational studies focusing solely on Lys-Lys-Lys are limited, computational techniques like molecular dynamics simulations can be employed to investigate its conformational flexibility, interactions with other molecules, and potential applications in drug design. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)

![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)